molecular formula C6H9FO3 B1313014 Methyl 4-fluoro-3-oxopentanoate CAS No. 227183-98-4

Methyl 4-fluoro-3-oxopentanoate

Cat. No. B1313014
Key on ui cas rn: 227183-98-4
M. Wt: 148.13 g/mol
InChI Key: BJCYJUJNPDUPIA-UHFFFAOYSA-N
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Patent
US06340757B1

Procedure details

To a solution in which 9.33 g of methyl 4-fluoro-3-oxopentanoate had been dissolved in 115 ml of methanol were successively added 36.5 g of a 28% sodium methoxide methanol solution and 9.84 g of formamidine acetate at room temperature, and the mixture was stirred at 40° C. for 12 hours. To the mixture was further added 0.66 g of formamidine acetate and after stirring the mixture at 50° C. for 2 hours, the mixture was cooled to 10° C. or lower. After cooling, a mixture of 9.51 g of conc. sulfuric acid and 8.5 g of water was added to the reaction mixture. After stirring the mixture at 50° C. for 30 minutes, insolubles were removed by filtration and the filtrate was quantitated by the liquid chromatography internal standard method. As a result, 7.99 g of 6-(1-fluoroethyl)-4-pyrimidone was found to be formed (yield: 89.2%). The filtrate was concentrated under reduced pressure and the concentrated solution was recrystallized from 40 ml of 2-propanol to obtain 5.82 g of 6-(1-fluoroethyl)-4-pyrimidone.
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Three
Quantity
9.51 g
Type
reactant
Reaction Step Four
Name
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
9.33 g
Type
reactant
Reaction Step Five
Quantity
115 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO.C[O-].[Na+].C(O)(=O)C.[CH:10]([NH2:12])=[NH:11].S(=O)(=O)(O)O.O.[F:19][CH:20]([CH3:28])[C:21](=O)[CH2:22][C:23](OC)=[O:24]>CO>[F:19][CH:20]([C:21]1[N:12]=[CH:10][NH:11][C:23](=[O:24])[CH:22]=1)[CH3:28] |f:0.1.2,3.4|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C[O-].[Na+]
Step Two
Name
Quantity
9.84 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Four
Name
Quantity
9.51 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
8.5 g
Type
reactant
Smiles
O
Step Five
Name
Quantity
9.33 g
Type
reactant
Smiles
FC(C(CC(=O)OC)=O)C
Name
Quantity
115 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
after stirring the mixture at 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
After stirring the mixture at 50° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
insolubles were removed by filtration
CUSTOM
Type
CUSTOM
Details
to be formed (yield: 89.2%)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrated solution was recrystallized from 40 ml of 2-propanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C)C1=CC(NC=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.82 g
YIELD: PERCENTYIELD 89.2%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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